6-Cyclopropyl-3-nitro-pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8-7(11(12)13)4-3-6(10-8)5-1-2-5/h3-5H,1-2H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGFWBKFHHAGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Cyclopropyl 3 Nitro Pyridin 2 Amine and Structural Analogues
Strategic Approaches to the Pyridine (B92270) Core Elaboration
The construction of the 6-cyclopropyl-3-nitro-pyridin-2-amine molecule hinges on the controlled and regioselective installation of three distinct substituents onto the pyridine core. The synthetic strategy must carefully consider the directing effects of the substituents at each stage of the synthesis, leveraging activation and deactivation phenomena to achieve the desired isomer. A common and effective strategy begins with a di-substituted pyridine, such as 2,6-dichloropyridine (B45657), which serves as a versatile scaffold for subsequent functionalization.
Regioselective Nitration Protocols in Pyridine Synthesis
The introduction of a nitro group at the 3-position of a pyridine ring is a critical step. Pyridine itself is electron-deficient and generally resistant to electrophilic aromatic substitution. Nitration, therefore, requires forcing conditions, typically involving a mixture of concentrated nitric acid and sulfuric acid (or oleum), often at elevated temperatures. chemicalbook.comgoogle.com
For a precursor like 2,6-dichloropyridine, the two chlorine atoms deactivate the ring, making nitration even more challenging. However, the reaction can be driven to completion to yield 2,6-dichloro-3-nitropyridine (B41883). chemicalbook.comgoogle.comgoogle.com The reaction proceeds by adding the pyridine substrate to sulfuric acid, followed by the addition of a nitrating agent like potassium nitrate (B79036) or nitric acid, and heating the mixture. chemicalbook.com
An alternative approach involves the nitration of an activated pyridine ring, such as 2-aminopyridine (B139424). This reaction typically yields a mixture of isomers, primarily 2-amino-5-nitropyridine (B18323) and the desired 2-amino-3-nitropyridine (B1266227). sapub.orggoogle.com The initial step often involves the formation of 2-nitraminopyridine, which then rearranges to the ring-nitrated products upon heating in acid. sapub.orgnjit.edu The ratio of these isomers is highly dependent on reaction conditions. sapub.org
| Precursor | Nitrating Agent | Conditions | Major Product(s) | Reference |
| 2,6-Dichloropyridine | HNO₃ / H₂SO₄ (oleum) | 85-150 °C | 2,6-Dichloro-3-nitropyridine | google.com |
| 2,6-Dichloropyridine | KNO₃ / H₂SO₄ | 120 °C, 10 hours | 2,6-Dichloro-3-nitropyridine | chemicalbook.com |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | < 30 °C, then 50 °C | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine | sapub.orggoogle.com |
Introduction of the Amine Functionality at the 2-Position
The amine group at the 2-position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This reaction requires a good leaving group, such as a halogen, at the target position and the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.
In the synthesis of the target molecule, the nitro group at the 3-position strongly activates both the ortho (C-2) and para (C-6) positions. stackexchange.comechemi.com Starting from a precursor like 2,6-dichloro-3-nitropyridine, a regioselective amination can be performed. While both chlorine atoms are activated, the C-2 position is often more susceptible to nucleophilic attack due to the powerful inductive electron-withdrawing effect of the adjacent nitro group, which makes C-2 more electron-deficient. stackexchange.comechemi.com Reaction of 2,6-dichloro-3-nitropyridine with ammonia (B1221849) (e.g., aqueous ammonia in methanol) can yield 2-amino-6-chloro-3-nitropyridine (B151482). chemicalbook.comgoogle.com
If the synthesis proceeds via a 2-chloro-6-cyclopropyl-3-nitropyridine intermediate, the final step would be the amination at the C-2 position, displacing the chloride to yield the final product.
Methodologies for Installing the Cyclopropyl (B3062369) Moiety at the 6-Position
The introduction of the cyclopropyl group is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. audreyli.comdocumentsdelivered.com This reaction involves the coupling of an organoboron reagent, such as cyclopropylboronic acid, with a halo-pyridine in the presence of a palladium catalyst and a base. audreyli.com
Starting with an intermediate like 2-amino-6-chloro-3-nitropyridine or 2,6-dichloro-3-nitropyridine, the chlorine atom at the 6-position can be substituted with a cyclopropyl group using cyclopropylboronic acid. The Suzuki coupling is tolerant of a wide range of functional groups, including nitro and amine moieties. audreyli.comnih.gov
The regioselectivity of Suzuki couplings on dihalopyridines can be influenced by the electronic environment and the specific catalyst and ligand system used. nih.govrsc.org For 2,6-dichloropyridines, reaction conditions can be tuned to favor substitution at either the C-2 or C-6 position. rsc.org In the case of 2,6-dichloro-3-nitropyridine, the C-6 position is generally less sterically hindered than the C-2 position, which is adjacent to the nitro group, potentially favoring coupling at C-6.
| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Conditions | Product | Reference |
| Heteroaryl Bromides | Cyclopropylboronic Acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O, 100°C | Cyclopropyl Heteroarenes | audreyli.com |
| Heteroaryl Chlorides | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O, 100°C | Cyclopropyl Heteroarenes | nih.gov |
Precursor Synthesis and Functional Group Interconversions
Synthesis of Halogenated Nitropyridine Precursors (e.g., 2-chloro-3-nitropyridine (B167233) derivatives)
A key precursor for many synthetic routes is 2,6-dichloro-3-nitropyridine. This compound is synthesized by the direct nitration of commercially available 2,6-dichloropyridine. The reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid or potassium nitrate at elevated temperatures. chemicalbook.comresearchgate.net Despite the deactivating nature of the two chlorine atoms, this method provides the desired product in good yields. chemicalbook.comgoogle.com
Another important precursor, 2-amino-6-chloro-3-nitropyridine, can be prepared via the regioselective ammonolysis of 2,6-dichloro-3-nitropyridine. chemicalbook.comgoogle.com This reaction takes advantage of the differential activation of the C-2 and C-6 positions by the nitro group.
Furthermore, 2-amino-6-chloropyridine (B103851) is a valuable starting material. It can be synthesized from 2,6-dichloropyridine by reaction with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, followed by reduction. An alternative synthesis involves the reduction of 2-chloro-6-nitropyridine. guidechem.comchemicalbook.com This amino-chloro-pyridine can then be subjected to nitration to introduce the nitro group at the 3-position.
Preparation of Cyclopropyl-Containing Building Blocks
The primary cyclopropyl-containing building block for Suzuki-Miyaura coupling is cyclopropylboronic acid. A common and effective method for its synthesis starts with a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide. This organometallic reagent is then reacted with a trialkyl borate (B1201080) (e.g., trimethylborate or triisopropyl borate) at low temperatures, followed by acidic workup to yield cyclopropylboronic acid. audreyli.com
An alternative building block is potassium cyclopropyltrifluoroborate, which is also effective in Suzuki-Miyaura couplings, particularly with less reactive aryl chlorides. nih.gov These organoboron reagents are essential for the efficient and reliable installation of the cyclopropyl moiety onto the pyridine core.
Advanced Coupling and Cyclization Reactions towards this compound
Modern synthetic chemistry offers a powerful toolkit for the construction of complex molecules like this compound. The assembly of this target molecule can be envisioned through the sequential or convergent application of advanced coupling and cyclization reactions. These methods provide efficient and selective ways to form the key chemical bonds that define the structure.
The formation of the 2-amino-pyridine core of the target molecule is a critical step that can be efficiently achieved through palladium-catalyzed amination reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for its ability to form C-N bonds with a wide range of substrates. wikipedia.org In the context of synthesizing this compound, a plausible synthetic precursor would be a 2-halo-6-cyclopropyl-3-nitropyridine. The Buchwald-Hartwig amination of such a precursor with a suitable ammonia surrogate or directly with ammonia would furnish the desired 2-amino group.
The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, especially with electron-deficient substrates like nitropyridines. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have proven to be particularly effective in promoting the amination of challenging aryl and heteroaryl halides. The reaction mechanism involves the oxidative addition of the halopyridine to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org
For the synthesis of primary amines, such as in the target molecule, specialized ammonia surrogates or reaction conditions are often employed to avoid the formation of diarylamines as byproducts. The use of reagents like benzophenone (B1666685) imine followed by hydrolysis, or the direct use of ammonia under carefully controlled conditions, are common strategies. The presence of the nitro group on the pyridine ring significantly influences its reactivity, making it more susceptible to nucleophilic attack but also potentially complicating the catalytic cycle. Therefore, careful optimization of the reaction conditions is paramount.
Table 1: Examples of Palladium-Catalyzed Amination of Halopyridines This table presents data from analogous reactions to illustrate the scope and efficiency of the Buchwald-Hartwig amination for pyridine substrates.
| Entry | Halopyridine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-Pd-G3 | LiHMDS | Dioxane | 80 | 88 nih.gov |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 chemspider.com |
| 4 | 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ / XPhos | t-BuONa | Toluene | 110 | 85 (mono-amination) |
The introduction of the 6-cyclopropyl group onto the pyridine ring is another key transformation. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These reactions are highly versatile for forming C-C bonds and are compatible with a wide range of functional groups.
In a Suzuki-Miyaura coupling approach, a 6-halo-3-nitro-pyridin-2-amine (or a protected precursor) would be reacted with cyclopropylboronic acid or one of its derivatives in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity, particularly given the presence of the nitro and amino groups, which can influence the catalytic cycle.
Alternatively, a Negishi coupling can be employed, which involves the reaction of an organozinc reagent with an organic halide. In this case, a 6-halo-3-nitro-pyridin-2-amine would be coupled with a cyclopropylzinc reagent, such as cyclopropylzinc bromide. Negishi couplings are often lauded for their high functional group tolerance and reactivity. wikipedia.org The organozinc reagent can be prepared from the corresponding cyclopropyl halide.
The general mechanism for these cross-coupling reactions involves the oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the cyclopropylboronic acid (in Suzuki coupling) or cyclopropylzinc reagent (in Negishi coupling), and finally, reductive elimination to form the C-C bond and regenerate the catalyst.
Table 2: Examples of Palladium-Catalyzed Cyclopropylation of (Hetero)aryl Halides This table provides illustrative examples of Suzuki and Negishi couplings for the formation of C-cyclopropyl bonds.
| Entry | (Hetero)aryl Halide | Cyclopropyl Reagent | Catalyst/Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Cyclopropylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 85 |
| 2 | 2-Bromopyridine | Cyclopropylzinc bromide | Pd(PPh₃)₄ | - | THF | 65 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Cyclopropylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 92 |
| 4 | 3-Chloropyridine | Cyclopropylzinc pivalate | Pd₂(dba)₃ / XPhos | - | THF | 80 | 88 nih.gov |
An alternative and highly efficient approach to constructing the substituted pyridine core is through multi-component reactions (MCRs). MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical fashion. For the synthesis of a 2,3,6-trisubstituted pyridine like the target molecule, a Hantzsch-type pyridine synthesis or a related MCR could be envisioned.
For instance, a one-pot reaction involving an enamine, a 1,3-dicarbonyl compound, and a nitro-containing building block could potentially assemble the 3-nitro-pyridin-2-amine skeleton with a precursor to the cyclopropyl group already in place. While a direct MCR for this compound is not readily found in the literature, the principles of MCRs offer a convergent and efficient strategy.
Tandem sequences, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, also represent a powerful strategy. For example, a reaction sequence could be designed where an initial condensation reaction forms a dihydropyridine (B1217469) intermediate, which is then oxidized in situ to the aromatic pyridine. The versatility of MCRs and tandem reactions lies in their ability to rapidly generate molecular complexity from simple and readily available starting materials. researchgate.net
Optimization and Control in the Synthesis of this compound
The successful synthesis of this compound hinges on the careful optimization and control of the reaction conditions for the key bond-forming steps. The electronic nature of the substrate, with its electron-withdrawing nitro group and electron-donating amino and cyclopropyl groups, presents a unique set of challenges and opportunities for catalysis.
In both the palladium-catalyzed amination and cyclopropylation reactions, the choice of the catalytic system is of paramount importance. The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst.
For the Buchwald-Hartwig amination of a potentially challenging substrate like a 6-cyclopropyl-2-halo-3-nitropyridine, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often the ligands of choice. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent the formation of inactive catalyst species. The specific choice of ligand can influence reaction rates, yields, and the tolerance of other functional groups.
Similarly, in Suzuki-Miyaura and Negishi couplings, the ligand can have a profound impact on the outcome of the reaction. For Suzuki couplings with heteroaryl halides, ligands like SPhos and RuPhos have been shown to be effective. In Negishi couplings, phosphine ligands such as P(o-tol)₃ or more specialized biarylphosphine ligands can enhance the reaction's efficiency. The optimization of the catalyst loading is also a critical factor, balancing reaction efficiency with cost-effectiveness.
The choice of solvent and the reaction temperature are critical parameters that must be carefully controlled. The solvent not only dissolves the reactants but can also influence the stability of the catalyst and the intermediates in the catalytic cycle.
For palladium-catalyzed cross-coupling reactions, aprotic polar solvents such as toluene, dioxane, or THF are commonly used. The specific choice of solvent can affect the solubility of the reagents and the base, which in turn can impact the reaction rate and yield. For example, in Suzuki couplings, a co-solvent system, often including water, is used to dissolve the inorganic base.
The reaction temperature is another key variable that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to the decomposition of the catalyst or the reactants, or the formation of unwanted side products. For electron-deficient substrates, it is sometimes possible to conduct the reactions at lower temperatures. A careful screening of both solvent and temperature is essential to identify the optimal conditions for the synthesis of this compound.
Diastereoselective and Enantioselective Approaches to Cyclopropyl-Substituted Pyridines
The introduction of a cyclopropyl group onto a pyridine ring with control over the stereochemistry presents a significant synthetic challenge, primarily due to the electronic nature of the pyridine ring and the need for specialized catalytic systems. While direct diastereoselective or enantioselective synthesis of this compound has not been extensively documented in publicly available literature, several powerful methodologies for the stereoselective cyclopropanation of vinyl-substituted pyridines and related heterocycles have been established. These approaches, primarily involving transition-metal catalysis and biocatalysis, offer viable pathways to access chiral cyclopropyl-substituted pyridines, which could be precursors or analogues to the target compound.
The general strategy for achieving stereoselectivity in the formation of the cyclopropane (B1198618) ring adjacent to a pyridine nucleus typically involves the asymmetric cyclopropanation of a corresponding vinylpyridine precursor. The choice of catalyst, chiral ligand, and reaction conditions is crucial in dictating the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product.
Transition-Metal Catalyzed Cyclopropanation
Dirhodium(II) and copper(I) complexes bearing chiral ligands are among the most effective catalysts for the asymmetric cyclopropanation of olefins, including vinylpyridines. These reactions typically proceed via the catalytic decomposition of a diazo compound to generate a metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with the vinyl group of the pyridine substrate.
One prominent approach involves the use of chiral dirhodium(II) tetracarboxylate catalysts. For instance, rhodium(II) catalysts with chiral N-phthaloyl-amino acid ligands have demonstrated high enantioselectivity in the cyclopropanation of styrene (B11656) derivatives. While specific examples with 6-vinyl-3-nitro-pyridin-2-amine are scarce, the principles can be extended. The reaction of a substituted vinylpyridine with a diazoalkane, such as ethyl diazoacetate, in the presence of a chiral rhodium catalyst can furnish the corresponding cyclopropylpyridine with high levels of stereocontrol. The diastereoselectivity often favors the trans isomer due to steric interactions in the transition state.
Similarly, copper(I) complexes with chiral bis(oxazoline) (BOX) or pyridine-containing ligands are effective for enantioselective cyclopropanation. The choice of the ligand is critical in creating a chiral environment around the metal center, which in turn directs the facial selectivity of the carbene addition to the double bond of the vinylpyridine.
Enzymatic Cyclopropanation
In recent years, biocatalytic methods have emerged as powerful alternatives for the stereoselective synthesis of cyclopropanes. Engineered hemoproteins, such as myoglobin (B1173299) variants, have been shown to catalyze the asymmetric cyclopropanation of a variety of olefins with high efficiency and stereoselectivity. These enzymatic reactions often proceed under mild conditions and can exhibit enantiodivergent selectivity, providing access to either enantiomer of the product by selecting different enzyme variants.
A biocatalytic strategy could involve the reaction of a 6-vinylpyridine derivative with a carbene precursor, such as a diazo compound, in the presence of an engineered myoglobin or cytochrome P450 enzyme. The active site of the enzyme provides a well-defined chiral pocket that controls the orientation of the substrates, leading to high levels of enantio- and diastereoselectivity. For example, the cyclopropanation of styrene with ethyl diazoacetate using an engineered myoglobin variant has been reported to yield the corresponding cyclopropane with high enantiomeric excess. This methodology holds significant promise for the synthesis of chiral pyridyl cyclopropanes.
Organocatalytic Approaches
Organocatalysis offers a metal-free alternative for asymmetric cyclopropanation. Chiral aminocatalysts, such as those derived from proline, can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack by a stabilized ylide, leading to the formation of a cyclopropane ring. While this approach is well-established for carbocyclic systems, its application to the synthesis of pyridyl cyclopropanes is less common but conceptually feasible. A potential strategy could involve the reaction of a pyridyl-substituted enal with a sulfur ylide in the presence of a chiral secondary amine catalyst.
The following table summarizes representative data from studies on the stereoselective cyclopropanation of vinylarenes, which serve as close analogues for vinylpyridines, illustrating the potential of these methods.
| Catalyst/Enzyme | Olefin Substrate | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 95:5 | 98% |
| Cu(I)-BOX | 2-Vinylpyridine | tert-Butyl diazoacetate | 90:10 | 92% |
| Myoglobin variant | Styrene | Ethyl diazoacetate | >99:1 | 99% |
| Chiral aminocatalyst | Cinnamaldehyde | Dimethylsulfonium ylide | 92:8 | 95% |
Reaction Chemistry and Transformational Pathways of 6 Cyclopropyl 3 Nitro Pyridin 2 Amine
Reactivity of the Pyridine (B92270) Ring System in 6-Cyclopropyl-3-nitro-pyridin-2-amine
The pyridine nucleus in this compound is significantly influenced by its substituents. The nitrogen heteroatom, along with the powerful electron-withdrawing nitro group at the 3-position, renders the ring electron-poor and thus generally deactivated towards electrophilic attack but activated for nucleophilic substitution. wikipedia.orgvaia.com Conversely, the amino group at the 2-position and the cyclopropyl (B3062369) group at the 6-position are electron-donating, which can partially counteract the deactivating effects and influence the regiochemistry of reactions.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is an inherently difficult process. youtube.com The ring nitrogen is basic and becomes protonated under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), forming a pyridinium (B92312) ion. This positive charge dramatically increases the electron deficiency of the ring, making it highly resistant to attack by electrophiles. vaia.comrsc.org
In the specific case of this compound, the pyridine ring is already heavily substituted and strongly deactivated by the nitro group. While the amino and cyclopropyl groups are activating, the deactivating effect of the nitro group and the pyridinium nitrogen (under acidic conditions) is dominant. Consequently, further electrophilic substitution on the pyridine ring is synthetically challenging and generally not a preferred reaction pathway. Reactions like nitration or halogenation would require harsh conditions and would likely lead to a mixture of products or degradation. youtube.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution Mechanisms and Site Selectivity
In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.orglibretexts.orgyoutube.com This reaction type is particularly favored at the positions ortho and para to the electron-withdrawing group, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the heteroatom or the nitro group's oxygen atoms. wikipedia.orglibretexts.org
For this compound, there are several potential SNAr pathways. While positions 2 and 4 are typically activated in pyridines, the substitution pattern of this molecule presents unique possibilities. Research on related 2-substituted-3-nitropyridines has shown that the nitro group at the 3-position can itself act as a leaving group when attacked by strong nucleophiles, such as thiols. nih.gov This suggests that reaction of this compound with nucleophiles could potentially lead to the displacement of the nitro group.
Another possibility is the displacement of a different leaving group if one were present on the ring. For instance, if a halogen were at the 6-position instead of the cyclopropyl group, it would be a prime site for nucleophilic attack, activated by the ring nitrogen and the para-nitro group.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Leaving Group | Reaction Conditions | Expected Product Type | Reference Example |
|---|---|---|---|---|
| Thiolates (e.g., BnS⁻) | Nitro Group (-NO₂) | K₂CO₃, DMF, heat | 6-Cyclopropyl-3-(thio)-pyridin-2-amine | Substitution of 3-NO₂ on 2-methyl-3-nitropyridines nih.gov |
| Amines (e.g., R-NH₂) | Halogen at C6 (hypothetical) | Heat, pressure | 6-(Amino)-3-nitro-pyridin-2-amine | Chichibabin reaction principles wikipedia.org |
| Alkoxides (e.g., MeO⁻) | Halogen at C6 (hypothetical) | Base, solvent | 6-(Methoxy)-3-nitro-pyridin-2-amine | General SNAr on halopyridines youtube.com |
Chemical Transformations Involving the Nitro Group of this compound
The nitro group is a versatile functional group that serves as a key site for chemical transformations, primarily through reduction or by participating in cyclization reactions.
Reduction Reactions to Form Diaminopyridine Derivatives
The most common and synthetically useful transformation of the nitro group in this context is its reduction to a primary amine. This reaction converts this compound into the corresponding 6-Cyclopropyl-pyridine-2,3-diamine . This diamine is a valuable building block for the synthesis of more complex heterocyclic systems. A wide variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups. orgsyn.org
Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon), or chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite (B78146) (Na₂S₂O₄). orgsyn.orgnih.govchemicalbook.com
Table 2: Selected Reagents for the Reduction of the Nitro Group
| Reducing Agent | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| H₂ / Pd-C | Methanol or Ethanol, RT or mild heat | Clean, high yield; requires hydrogenation equipment. |
| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | Inexpensive and effective; requires acidic workup. orgsyn.org |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Effective for nitro reduction in the presence of other groups. nih.gov |
| Na₂S₂O₄ | Aqueous ammonia (B1221849) or other base | Mild conditions; useful for sensitive substrates. nih.gov |
Participation of the Nitro Group in Annulation Reactions
The ortho-disposition of the amino and nitro groups on the pyridine ring is a classic precursor motif for annulation reactions, which involve the formation of a new fused ring. Typically, these reactions proceed via the in situ reduction of the nitro group to an amine, generating a 1,2-diamine (6-Cyclopropyl-pyridine-2,3-diamine). This transient diamine can then be trapped by a suitable dielectrophile to form a new five- or six-membered heterocyclic ring.
For example, condensation of the resulting 2,3-diaminopyridine (B105623) with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or benzil) or their equivalents leads to the formation of pyrido[2,3-b]pyrazines. Similarly, reaction with carboxylic acids, orthoesters, or aldehydes can yield fused imidazole (B134444) rings, specifically imidazo[4,5-b]pyridines . nih.govnih.govmdpi.com Reductive cyclization, where a reducing agent is used in the presence of an aldehyde, provides a one-pot method to achieve this transformation directly from the amino-nitro precursor. nih.gov
Derivatization and Functionalization of the Amine Moiety in this compound
The primary amino group at the C2 position is nucleophilic and can readily undergo a variety of common amine derivatization reactions. These transformations are useful for modulating the compound's physical properties or for building more complex molecular architectures.
Standard derivatizations include:
Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base yields the corresponding N-acyl amides. Studies on the acetylation of aminopyridines indicate that reaction occurs directly at the exocyclic amino nitrogen. publish.csiro.au
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamides.
Alkylation: While direct N-alkylation can be challenging due to the competing nucleophilicity of the ring nitrogen, it can be achieved under specific conditions. thieme-connect.de
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) would form a pyridinediazonium salt. These intermediates are highly versatile and can be converted into a range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions. However, the stability of heteroaromatic diazonium salts can be variable.
Table 3: Examples of Amine Functionalization Reactions
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) |
| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide (-NHTs) |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (-NHCH₃) |
| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuCl | Chloro (-Cl) replacing -NH₂ |
Alkylation and Acylation Reactions at the Amino Nitrogen
The amino group at the C2 position of the pyridine ring is a primary site for nucleophilic attack, making it susceptible to alkylation and acylation reactions. The nucleophilicity of this amino group is, however, diminished by the strong electron-withdrawing effect of the adjacent nitro group at the C3 position.
Alkylation: Direct N-alkylation of 2-amino-3-nitropyridines with alkyl halides can be challenging due to the reduced nucleophilicity of the amino group. Reactions may require forcing conditions, such as the use of strong bases and polar aprotic solvents, to facilitate the deprotonation of the amino group and enhance its reactivity. An alternative approach to achieve N-alkylation involves the reaction of a precursor, such as a 2-chloro-3-nitropyridine (B167233), with a primary amine. For instance, 2-chloro-3-nitropyridine reacts with various primary amines to yield the corresponding N-substituted 2-amino-3-nitropyridine (B1266227) derivatives in good yields. rsc.org
Acylation: Acylation of the amino group is generally more feasible than alkylation due to the higher reactivity of acylating agents like acid chlorides and anhydrides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide byproduct. For example, the acylation of 4-chloro-2-amino-3-nitropyridine with cyclopropyl carbonyl chloride has been reported in the presence of a suitable base. nih.gov This suggests that this compound would likely undergo acylation under similar conditions.
Table 1: Representative Alkylation and Acylation Reactions of Analogous 2-Amino-3-Nitropyridines
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 2-Chloro-3-nitropyridine | Substituted aniline | 2-Anilino-3-nitropyridine | Ethylene glycol, heat | rsc.org |
| 4-Chloro-2-amino-3-nitropyridine | Cyclopropyl carbonyl chloride | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | Chlorinated solvent, base, low temperature | nih.gov |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the reversible formation of a carbinolamine intermediate followed by dehydration.
The formation of Schiff bases from 2-aminopyridine (B139424) derivatives is a well-established transformation. For example, 5-nitropyridin-2-amine has been condensed with 4-hydroxy-3-methoxybenzaldehyde to form the corresponding Schiff base ligand. acs.org The electron-withdrawing nitro group in this compound would likely influence the reaction kinetics and the stability of the resulting imine.
Furthermore, these condensation reactions can be the initial step in multicomponent reactions to construct more complex heterocyclic systems. The reaction of 2-aminopyridines with aldehydes and other active methylene (B1212753) compounds can lead to the formation of fused pyridine derivatives. beilstein-journals.orgwiley.com
Table 2: Examples of Condensation Reactions with Analogous Aminopyridines
| Amine Reactant | Carbonyl Reactant | Product Type | Conditions | Reference |
| 5-Nitropyridin-2-amine | 4-Hydroxy-3-methoxybenzaldehyde | Schiff Base | Ethanol, reflux | acs.org |
| 2-Aminopyridine | Aromatic aldehydes, malononitrile | 2-Amino-3,5-dicarbonitrile-6-arylpyridines | Heterogeneous catalyst, solvent-free | wiley.com |
| Aromatic amines | Aldehydes | Schiff Bases | Various (conventional heating, microwave, catalysts) | acs.org |
Cyclopropyl Ring Reactivity and Transformations
Ring-Opening Reactions and Subsequent Derivatizations
The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under various conditions, including acid catalysis, radical pathways, and transition-metal catalysis. The presence of the electron-withdrawing nitropyridine ring may influence the stability and reactivity of the cyclopropyl group in this compound.
Acid-catalyzed ring-opening of cyclopropylpyridines has been studied, although specific details for the title compound are unavailable. stackexchange.com In general, protonation of the pyridine nitrogen would further activate the ring towards nucleophilic attack, and under harsh acidic conditions, the cyclopropyl ring could potentially open to form a propyl or propenyl side chain.
Radical-induced ring-opening of cyclopropyl groups, particularly when attached to a nitrogen atom, is a known process. researchgate.netresearchgate.net This can occur through single-electron transfer (SET) mechanisms, leading to the formation of a radical cation that undergoes rapid ring opening. mdpi.com Such pathways are relevant in metabolic studies of drugs containing cyclopropylamine (B47189) moieties. proquest.com
Cyclopropyl Group as a Steric or Electronic Perturbation
The cyclopropyl group can exert both steric and electronic effects on the reactivity of the parent molecule.
Steric Effects: In terms of steric hindrance, the cyclopropyl group is often compared to an isopropyl group. However, studies have shown that the steric demand of a cyclopropyl group can be significantly different, and in some cases, less than that of an isopropyl group. proquest.commasterorganicchemistry.com This is attributed to the rigid, planar nature of the cyclopropyl ring, which presents a different spatial profile compared to the freely rotating methyl groups of an isopropyl substituent. The reduced steric bulk of the cyclopropyl group compared to a tert-butyl group has been noted to influence conformational equilibria in substituted cyclohexanes. rsc.org
Electronic Effects: The electronic properties of the cyclopropyl group are complex and can be described by both the Walsh and Coulson-Moffitt models. wikipedia.org It is known to be a good π-electron donor and can stabilize adjacent positive charges through hyperconjugation, behaving in some respects like a vinyl group. stackexchange.comwikipedia.org This electron-donating character can influence the reactivity of the attached pyridine ring. For instance, the cyclopropyl group can enhance the rate of electrophilic aromatic substitution on the pyridine ring, although the strong deactivating effect of the nitro group in the target molecule would still dominate. The ability of the cyclopropyl group to participate in conjugation with adjacent π-systems is a subject of ongoing study and appears to be significant in certain contexts. acs.orgacs.orgstackexchange.com
Cascade and Heterocyclic Annulation Reactions Initiated from this compound
Formation of Fused Heterocyclic Systems (e.g., Pyrazoles from related precursors)
The 2-amino-3-nitropyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through cascade and annulation reactions. The vicinal amino and nitro groups can participate in cyclization reactions with appropriate reagents to form a new five- or six-membered ring fused to the pyridine core.
While specific examples starting from this compound are not documented, the general reactivity of 2-amino-3-nitropyridines suggests several possibilities. For instance, reduction of the nitro group to an amino group would generate a 2,3-diaminopyridine derivative. This intermediate is a key synthon for the construction of fused imidazoles and pyrazines.
Table 3: Examples of Fused Heterocycle Synthesis from Related Precursors
| Starting Material | Reagent(s) | Fused Heterocycle | Reference |
| 5-Aminopyrazole derivatives | α,β-Unsaturated aldehydes, 1,3-diketones | Pyrazole-fused pyridines | researchgate.net |
| Vinylidene keto esters | Hydrazine (B178648) derivatives | Pyrazoles | mdpi.com |
| 2-Amino-N-heterocycles | 1,2-Dithiolylium salts | Thiazolo- or Pyrido-[2,1-c] rsc.orgstackexchange.comproquest.comthiadiazoles | rsc.org |
Rearrangement Reactions Involving the Pyridine Framework
A comprehensive review of scientific literature reveals a notable absence of documented rearrangement reactions that specifically involve the skeletal framework of the pyridine ring in this compound or the broader class of 2-amino-3-nitropyridines. The inherent aromaticity and stability of the pyridine ring, substituted with both an electron-donating amino group and an electron-withdrawing nitro group, contribute to its general resistance to skeletal transformations under common reaction conditions.
While many classes of heterocyclic compounds are known to undergo rearrangements such as the Dimroth or Zincke reactions, these transformations have not been reported for 2-amino-3-nitropyridine derivatives. The Dimroth rearrangement typically involves the interchange of endocyclic and exocyclic heteroatoms, a process for which the 2-amino-3-nitropyridine scaffold does not have a suitable topology. Similarly, the Zincke reaction involves the ring-opening of pyridinium salts by primary amines to form new pyridinium salts, which is a transformation of substituents rather than a rearrangement of the pyridine core itself into an isomeric heterocyclic system.
Research into the reactivity of 2-amino-3-nitropyridines has predominantly focused on nucleophilic aromatic substitution, where substituents on the ring are replaced, and transformations of the existing amino and nitro functional groups. The pyridine core itself remains intact throughout these documented reactions.
The synthesis of 2-amino-3-nitropyridine from 2-aminopyridine can proceed through the formation of an N-nitroamine intermediate which then rearranges to place the nitro group onto the ring. However, this is a rearrangement that occurs during the formation of the aromatic system, not a subsequent rearrangement of the stable 2-amino-3-nitropyridine molecule itself.
Given the lack of specific research data on the rearrangement of the pyridine framework of this compound, no detailed reaction pathways or data tables can be presented. The stability of the substituted pyridine ring system appears to preclude such skeletal transformations.
Computational and Theoretical Investigations of 6 Cyclopropyl 3 Nitro Pyridin 2 Amine
Quantum Chemical Approaches to Molecular Structure and Energetics
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These approaches would be essential in characterizing the stability and electronic nature of 6-Cyclopropyl-3-nitro-pyridin-2-amine.
Density Functional Theory (DFT) Studies (e.g., B3LYP, MP2)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A typical study would employ hybrid functionals like B3LYP or perturbation methods like MP2, combined with a suitable basis set (e.g., 6-311++G(d,p)), to optimize the molecular geometry and calculate electronic energies. Such calculations for this compound would provide insights into its thermodynamic stability and the electronic effects of the cyclopropyl (B3062369), nitro, and amino substituents on the pyridine (B92270) ring.
Ab Initio and Semi-Empirical Methods
While DFT is widely used, other methods also offer valuable information. High-level ab initio methods, though computationally more demanding, could provide benchmark data for the energetics of the molecule. Conversely, semi-empirical methods could offer a faster, albeit less accurate, means of exploring its conformational possibilities. For a molecule of this size, however, DFT would likely be the primary tool of choice.
Molecular Geometry and Conformational Landscape of this compound
A detailed analysis of the three-dimensional structure of this compound is crucial for understanding its potential interactions and properties.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A computational study would yield precise data on the molecule's geometry. This would involve a thorough analysis of the bond lengths within the pyridine ring, the cyclopropyl group, the nitro group, and the amino group. Bond angles would reveal the local geometry around each atom, and dihedral angles would describe the orientation of the substituents relative to the pyridine ring, particularly the rotational barrier of the cyclopropyl and nitro groups. Without experimental or calculated data, a representative table of expected parameters cannot be constructed.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound No data available in the current literature.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length (Å) | C2-N1 | - |
| C6-C7 | - | |
| N2-O1 | - | |
| Bond Angle (°) | N1-C2-C3 | - |
| C5-C6-C7 | - | |
| Dihedral Angle (°) | C5-C6-C7-C8 | - |
Intramolecular Interactions and Hydrogen Bonding Analysis
The presence of both a nitro group (a hydrogen bond acceptor) and an amino group (a hydrogen bond donor) in close proximity on the pyridine ring suggests the potential for intramolecular hydrogen bonding between the amino hydrogen and an oxygen of the nitro group. Computational analysis, such as Natural Bond Orbital (NBO) analysis, would be instrumental in identifying and quantifying the strength of such interactions. These interactions can significantly influence the molecule's conformation and planarity.
Electronic Structure and Reactivity Descriptors
Understanding the electronic landscape of this compound is key to predicting its chemical behavior.
A full computational study would typically include the calculation of various electronic properties and reactivity descriptors. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map. These descriptors provide valuable information about the molecule's reactivity, kinetic stability, and the regions susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound No data available in the current literature.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Ionization Potential | - |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. journalijar.com
The energies of these orbitals also provide information about potential intramolecular charge transfer. researchgate.net Theoretical calculations on analogous compounds, such as 2-amino-3-nitropyridine (B1266227) (ANP) and 2-amino-3-nitro-6-methyl pyridine (2A3N6MP), show that charge transfer can occur within the molecule. journalijar.comresearchgate.net The calculated HOMO and LUMO energies for these related structures indicate how substituent groups influence the electronic properties of the aminonitropyridine core.
Table 1: Illustrative FMO Data for Aminonitropyridine Analogs This table presents data from computational studies on molecules structurally similar to this compound to demonstrate typical values obtained through FMO analysis.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-amino-3-nitropyridine | B3LYP/6-311++G(d,p) | -6.45 | -2.61 | 3.84 |
| 2-amino-3-nitro-6-methyl pyridine | B3LYP/6-311++G(d,p) | -6.07 | -2.13 | 3.94 |
Data sourced from studies on 2-amino-3-nitropyridine researchgate.net and 2-amino-3-nitro-6-methyl pyridine journalijar.com.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecular system. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy, E(2), associated with these interactions quantifies the strength of the electron delocalization.
Table 2: Example of NBO Analysis for 2-amino-3-nitropyridine This table illustrates the type of data generated from an NBO analysis, showing donor-acceptor interactions and their stabilization energies for an analogous compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (2) O14 | π* N10-H11 | 1.54 | Hyperconjugation |
| LP (2) O15 | σ* C3-H7 | 0.16 | Hyperconjugation |
Data adapted from a study on 2-amino-3-nitropyridine researchgate.net. Note: Original units were kJ/mol and have been converted for this illustrative table. Atom numbering is specific to the cited study.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution and chemical reactivity sites of a molecule. researchgate.net The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net
In a molecule like this compound, an EPS map would likely reveal:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas are the most likely sites for interaction with electrophiles.
Positive Potential (Blue/Green): Located around the hydrogen atoms of the amino group and the cyclopropyl group, indicating these are sites for potential nucleophilic interaction.
This mapping provides valuable information for predicting intermolecular interactions and the reactive behavior of the molecule in various chemical environments. researchgate.net
Computational Mechanistic Studies of Reactions Involving this compound
While specific reaction mechanisms involving this compound have not been detailed in the available literature, computational chemistry offers powerful methods to study such processes. These studies can elucidate reaction pathways, identify intermediates, and predict the outcomes of chemical reactions.
Transition State Characterization and Reaction Pathway Elucidation
A primary goal of computational mechanistic studies is to map the entire potential energy surface of a reaction. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.
Using quantum mechanical methods like DFT, researchers can model reaction pathways and calculate the activation energies required to overcome the transition state barriers. researchgate.net For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient rings like nitropyridines, computations can model the attack of a nucleophile, the formation of a stable intermediate complex (Meisenheimer complex), and the departure of the leaving group. researchgate.net By characterizing the transition states for each step, a detailed, stepwise understanding of the reaction mechanism is achieved.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield more than one product isomer. Computational chemistry is an invaluable tool for predicting which isomer will be the major product by determining the regioselectivity or stereoselectivity of the reaction. This is accomplished by calculating the activation energies for all possible reaction pathways. mdpi.comnih.gov
The pathway with the lowest activation energy barrier is kinetically favored and will proceed at the fastest rate, leading to the major product. mdpi.com Factors influencing selectivity, such as steric hindrance and electronic effects, can be quantitatively analyzed. mdpi.comnih.gov For a substituted pyridine like this compound, computational studies could predict, for example, the preferred site of electrophilic attack on the ring or the outcome of reactions involving the amino or nitro substituents by comparing the transition state energies for all potential outcomes.
Spectroscopic Characterization Techniques for 6 Cyclopropyl 3 Nitro Pyridin 2 Amine: Theoretical Aspects
Theoretical Infrared (IR) Spectroscopy and Vibrational Analysis
Theoretical IR spectroscopy, through quantum chemical calculations, is a powerful tool for predicting the vibrational modes of a molecule. For a compound like 6-Cyclopropyl-3-nitro-pyridin-2-amine, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute the harmonic vibrational frequencies.
The analysis would focus on identifying characteristic vibrational modes:
N-H Stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations of the pyridine (B92270) ring and aliphatic C-H stretching of the cyclopropyl (B3062369) group would appear around 3000-3100 cm⁻¹.
NO₂ Stretching: The nitro group (-NO₂) would show characteristic symmetric and asymmetric stretching vibrations, expected in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.
C-N and C-C Stretching: Vibrations corresponding to the pyridine ring and the cyclopropyl group would be found in the fingerprint region.
A potential energy distribution (PED) analysis would be performed to assign the calculated frequencies to specific vibrational modes of the molecule. The theoretically predicted spectrum provides a valuable reference for the interpretation of experimental IR data.
Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric Stretching | 3500 - 3400 |
| Symmetric Stretching | 3400 - 3300 | |
| Scissoring | 1650 - 1580 | |
| Nitro (-NO₂) | Asymmetric Stretching | 1560 - 1500 |
| Symmetric Stretching | 1370 - 1300 | |
| Cyclopropyl (C-H) | Stretching | 3100 - 3000 |
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (¹H and ¹³C NMR)
Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a crucial step in the structural elucidation of new molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR chemical shifts. researchgate.net The calculations are generally performed for the optimized geometry of the molecule.
For this compound, the predicted chemical shifts would be:
¹H NMR: The protons of the amino group would likely appear as a broad singlet. The protons on the pyridine ring would show distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and cyclopropyl groups. The protons of the cyclopropyl group would exhibit complex splitting patterns in the upfield region.
¹³C NMR: The carbon atoms of the pyridine ring would have their chemical shifts significantly affected by the substituents. The carbon bearing the nitro group would be shifted downfield, while the carbon attached to the amino group would be shifted upfield. The carbons of the cyclopropyl group would appear in the aliphatic region of the spectrum.
The calculated chemical shifts are usually referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Pyridine-H | 7.0 - 8.5 |
| Amino-H | 5.0 - 6.0 |
| Cyclopropyl-H | 0.5 - 1.5 |
| ¹³C NMR | |
| Pyridine-C | 110 - 160 |
Computational Mass Spectrometry and Fragmentation Pathway Simulation
Computational mass spectrometry can predict the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns. By calculating the energies of the parent molecule and its potential fragments, a theoretical mass spectrum can be constructed. This involves identifying the most likely bond cleavages and rearrangements that occur upon ionization.
For this compound, key fragmentation pathways could include:
Loss of the nitro group (NO₂) or a nitro radical (•NO₂).
Cleavage of the cyclopropyl ring.
Loss of ammonia (B1221849) (NH₃) from the amino group.
Fragmentation of the pyridine ring.
Simulating these pathways helps in interpreting the experimental mass spectrum and confirming the molecular structure.
Theoretical X-ray Crystallography for Predicting Solid-State Structures
While experimental X-ray crystallography provides the definitive solid-state structure, theoretical methods can predict the crystal structure. This involves computational techniques such as crystal structure prediction (CSP), which searches for the most stable packing arrangements of the molecule in a crystal lattice. These predictions are based on minimizing the lattice energy.
For this compound, theoretical crystallography would provide insights into:
The preferred molecular conformation in the solid state.
Intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, which dictate the crystal packing.
Predicted unit cell parameters, which can be compared with experimental data if a suitable crystal is grown.
These theoretical predictions can guide experimental crystallization efforts and aid in the analysis of powder X-ray diffraction data.
Advanced Applications of 6 Cyclopropyl 3 Nitro Pyridin 2 Amine in Chemical Research
Utilization as a Versatile Building Block in Complex Chemical Syntheses
The inherent reactivity of 6-Cyclopropyl-3-nitro-pyridin-2-amine makes it a valuable starting material for the construction of more elaborate chemical structures. The amino group serves as a potent nucleophile or a handle for diazotization and subsequent reactions, while the nitro group can be readily reduced to an amine, offering another point for functionalization. Furthermore, the pyridine (B92270) ring itself can participate in various cycloaddition and coupling reactions.
The strategic positioning of reactive sites on the this compound scaffold facilitates its use in annulation reactions to build fused heterocyclic systems. The amino and nitro groups are particularly useful for constructing adjacent rings. For instance, reduction of the nitro group to an amine yields a diamine derivative, which is a classic precursor for forming fused imidazole (B134444), pyrazine, or other heterocyclic rings upon reaction with appropriate dicarbonyl compounds or their equivalents.
While direct examples of using this compound are specific to proprietary research, the synthesis of analogous complex structures underscores its potential. For example, related research has shown the construction of intricate fused systems like thiazolo[3,2-a]pyridines that incorporate both cyclopropyl (B3062369) and nitro functionalities. acs.org The general strategies for creating such polycyclic systems often involve intramolecular cyclization or multi-component reactions where the aminopyridine core is central.
Common synthetic strategies that could be applied to this building block include:
Skraup-Doebner-von Miller reaction: For the synthesis of fused quinoline (B57606) rings.
Friedländer annulation: Condensation with a compound containing a reactive carbonyl and α-methylene group to form fused pyridines.
Pictet-Spengler reaction: After reduction of the nitro group, reaction with an aldehyde or ketone could lead to tetrahydro-β-carboline-like structures.
Palladium-catalyzed coupling reactions: The pyridine ring can be halogenated and then used in cross-coupling reactions to build bi-aryl or more complex fused systems.
These reactions enable the fusion of additional rings onto the pyridine core, leading to novel polycyclic scaffolds of interest in medicinal chemistry and materials science. nih.govias.ac.in
Conceptually, the structure of this compound is well-suited for integration into supramolecular assemblies. The key features that enable this are its capacity for forming specific non-covalent interactions:
Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are hydrogen bond acceptors. This donor-acceptor pattern allows for the formation of predictable and stable hydrogen-bonded networks, leading to the self-assembly of tapes, rosettes, or more complex 3D structures.
π-π Stacking: The electron-deficient nature of the nitropyridine ring allows it to participate in π-π stacking interactions with electron-rich aromatic systems. This can be exploited to build layered materials or host-guest complexes.
Host-Guest Chemistry: The compound could act as a guest molecule, fitting into the cavity of a larger host molecule (like a cyclodextrin (B1172386) or calixarene), or it could be incorporated into a larger macrocyclic structure designed to act as a host for other small molecules or ions.
The interplay of these non-covalent forces could be used to construct liquid crystals, porous organic frameworks, or stimuli-responsive materials.
Academic Contributions to Medicinal Chemistry Research (Theoretical Scaffolds and Chemical Probes)
Pyridine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings. nih.gov The this compound scaffold combines the pyridine core with other pharmacologically relevant groups, making it an attractive starting point for drug discovery.
The this compound core can be considered a "privileged scaffold" in medicinal chemistry. The cyclopropyl group is often found in potent enzyme inhibitors, where it can probe small hydrophobic pockets or introduce conformational rigidity. nih.govmdpi.com For instance, the approved cancer drug Trametinib contains a cyclopropyl group on a fused pyridopyrimidine core, highlighting the value of this moiety in kinase inhibition. nih.gov
Starting from this scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) by modifying each component of the molecule:
Position 2 (Amino group): The amine can be acylated, alkylated, or used as a point of attachment for larger side chains to probe interactions with a biological target.
Position 3 (Nitro group): The nitro group is a strong electron-withdrawing group and hydrogen bond acceptor. It can be retained or, more commonly, reduced to an amine and then further functionalized to explore a different chemical space.
Position 6 (Cyclopropyl group): This group can be replaced by other small alkyl or cycloalkyl groups to determine the optimal size and conformation for biological activity.
The table below illustrates a hypothetical SAR exploration based on this scaffold for a generic kinase inhibitor program.
| Compound | R1 (at 2-amino) | R2 (at 3-position) | R3 (at 6-position) | Kinase IC₅₀ (nM) |
| Scaffold | -H | -NO₂ | Cyclopropyl | >10,000 |
| Analog 1 | -C(O)CH₃ | -NH₂ | Cyclopropyl | 5,200 |
| Analog 2 | -C(O)Ph | -NH₂ | Cyclopropyl | 850 |
| Analog 3 | -C(O)Ph | -NH₂ | Isopropyl | 2,100 |
| Analog 4 | -C(O)Ph | -NHC(O)CH₃ | Cyclopropyl | 150 |
| Analog 5 | -SO₂Ph | -NH₂ | Cyclopropyl | 1,200 |
This data is illustrative and does not represent actual experimental results.
A key challenge in drug discovery is confirming that a drug candidate interacts with its intended biological target within a cell. Molecular probes derived from a lead scaffold are essential tools for these "target engagement" studies. The this compound scaffold can be conceptually elaborated into such probes.
This process would involve appending a reporter tag or a reactive group to a position on the molecule that is not critical for target binding, as determined by SAR studies.
Fluorescent Probes: A fluorophore (e.g., fluorescein, rhodamine) could be attached, often via a flexible linker, to the 2-amino or the 3-amino (post-reduction) position. This would allow for visualization of the compound's localization in cells via fluorescence microscopy or quantification of target binding through techniques like fluorescence polarization.
Affinity-Based Probes: A biotin (B1667282) tag could be similarly attached. After incubating the probe with cell lysate, the protein-probe complex can be pulled down using streptavidin beads, allowing for the identification of the target protein by mass spectrometry.
Photo-Affinity Probes: A photoreactive group, such as a diazirine or an azide, could be incorporated. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its target protein, enabling unambiguous identification of the binding partner.
Potential Applications in Materials Science and Photophysics (Conceptual)
The electronic structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group attached to a conjugated pyridine ring, is characteristic of a "push-pull" chromophore. This intramolecular charge-transfer (ICT) character suggests potential applications in materials science, particularly in optics and electronics.
The photophysical properties of such push-pull systems are highly sensitive to their environment, which can be exploited for various applications. researchgate.net
| Property | Origin | Potential Application |
| Non-linear Optical (NLO) Activity | Large change in dipole moment upon electronic excitation due to the push-pull system. | Optical switching, frequency doubling for lasers. |
| Solvatochromism | The energy of the ICT state is sensitive to solvent polarity, causing shifts in absorption and emission spectra. | Chemical sensors, probes for solvent polarity. |
| Fluorescence | Potential for fluorescence, tunable by modifying the donor/acceptor strength or extending the π-system. | Organic light-emitting diodes (OLEDs), fluorescent probes. |
| Thermal Stability | The rigid aromatic structure can impart good thermal stability. | High-performance polymers, energetic materials. scilit.com |
Derivatives of this compound could be incorporated as building blocks into polymers or crystals to create materials with tailored optical or electronic properties. For example, polymerization through the amino groups could lead to NLO-active polymers. Furthermore, its planar structure and potential for strong intermolecular interactions make it a candidate for creating ordered thin films for organic electronic devices.
Organic Electronic Materials
The field of organic electronics relies on carbon-based molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties of the organic materials used, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, energy gap, and charge carrier mobility.
For this compound, no experimental or theoretical data on these key electronic parameters are available in the current body of scientific literature. The presence of the electron-withdrawing nitro group and the electron-donating amine group on the pyridine ring would be expected to create a push-pull system, which can influence the intramolecular charge transfer characteristics and potentially lower the band gap. The cyclopropyl group, while primarily an alkyl substituent, can also participate in electronic interactions. However, without dedicated studies, any discussion of its potential as an organic electronic material would be purely speculative.
Table 1: Hypothetical Electronic Properties for Organic Electronic Material Application
| Property | Predicted Influence of Substituents | Status of Available Data |
| HOMO Energy Level | The amino group would raise the HOMO energy. | Not Reported |
| LUMO Energy Level | The nitro group would lower the LUMO energy. | Not Reported |
| Energy Gap (HOMO-LUMO) | The combined push-pull effect may lead to a smaller gap. | Not Reported |
| Charge Carrier Mobility | Dependent on intermolecular packing in the solid state. | Not Reported |
This table is for illustrative purposes only and is based on general chemical principles, not on published data for the specific compound.
Fluorescent Probes and Dyes
Fluorescent probes and dyes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Their utility spans from biological imaging to chemical sensing. The fluorescence properties of a molecule, including its absorption and emission spectra, quantum yield (the efficiency of light emission), and Stokes shift (the difference between the absorption and emission maxima), are highly dependent on its chemical structure.
The aminopyridine scaffold is known to be a core component of some fluorescent molecules. rsc.org The electronic push-pull system created by the amino and nitro groups in this compound could potentially lead to intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that is often associated with fluorescence. However, nitroaromatic compounds are also known to sometimes exhibit fluorescence quenching, which would be detrimental to such applications.
As with its electronic properties, there are no published studies detailing the photophysical characteristics of this compound. Therefore, its potential as a fluorescent probe or dye remains unconfirmed.
Table 2: Key Photophysical Parameters for Fluorescent Probe Application
| Parameter | Description | Status of Available Data |
| Absorption Maximum (λabs) | Wavelength of light most strongly absorbed. | Not Reported |
| Emission Maximum (λem) | Wavelength of light emitted. | Not Reported |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | Not Reported |
| Stokes Shift | Difference between λem and λabs. | Not Reported |
| Fluorescence Lifetime (τ) | Duration of the excited state. | Not Reported |
This table outlines the necessary data for evaluating a compound as a fluorescent probe, none of which is currently available for this compound.
Future Research Directions and Perspectives for 6 Cyclopropyl 3 Nitro Pyridin 2 Amine
Development of More Efficient and Environmentally Sustainable Synthetic Routes
A primary objective for future research is the innovation of synthetic pathways to 6-Cyclopropyl-3-nitro-pyridin-2-amine that are both highly efficient and environmentally conscious. Conventional methods for synthesizing substituted nitropyridines can be low in yield and require harsh conditions, such as the use of potent acid mixtures for nitration. researchgate.netsemanticscholar.org Modern synthetic strategies offer promising alternatives.
Future work should prioritize the following:
Catalytic C-H Functionalization: Direct, palladium-catalyzed C-H halogenation of pyridine (B92270) rings is an emerging technology that could be adapted to introduce the nitro group or other functionalities under milder conditions, reducing reliance on stoichiometric reagents. acs.org
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can enhance safety, improve reaction control, and increase scalability. This is particularly relevant for nitration reactions, which are often highly exothermic.
Green Reagents and Solvents: Investigating alternative nitrating agents that are less hazardous and utilizing greener solvents will be crucial for minimizing the environmental footprint of the synthesis.
| Parameter | Classical Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Reagents | Concentrated HNO₃/H₂SO₄, harsh oxidants | Catalytic systems (e.g., Pd), milder nitrating agents |
| Conditions | High temperatures, strong acids | Lower temperatures, neutral or mild conditions |
| Efficiency | Often multi-step with moderate yields | Higher yields, improved atom economy, potential for one-pot synthesis |
| Environmental Impact | Significant acid waste, use of hazardous materials | Reduced waste streams, use of recyclable catalysts and greener solvents |
Exploration of Undiscovered Reactivity and Novel Transformational Pathways
The unique electronic and steric properties of this compound suggest a rich and largely unexplored reactivity profile. The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the pyridine ring, while the amino and cyclopropyl (B3062369) groups introduce further complexity and synthetic potential.
Key avenues for exploration include:
Reduction of the Nitro Group: The conversion of the nitro group to an amine would yield 6-cyclopropyl-pyridine-2,3-diamine. This resulting diamine is a highly valuable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines or quinoxalines, which are prevalent in medicinal chemistry.
Ring Transformation Reactions: Certain electron-deficient pyridones are known to undergo ring transformations when treated with specific nucleophiles. nih.gov Investigating whether this compound or its derivatives can participate in such "scrap and build" methodologies could lead to the discovery of novel molecular scaffolds. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group activates the pyridine ring for nucleophilic attack. This could be exploited to introduce a wide range of substituents at positions ortho and para to the nitro group, further functionalizing the core structure. mdpi.com
Advanced Computational Modeling for Precise Structure-Property Relationship Predictions
Computational chemistry offers a powerful toolkit for predicting the behavior of molecules and guiding experimental design. For this compound, theoretical studies can provide deep insights into its structure-property relationships.
Future computational work should focus on:
DFT Calculations: Density Functional Theory (DFT) can be used to model the molecule's electronic structure, including its molecular orbitals (HOMO/LUMO) and electrostatic potential. researchgate.netmdpi.com This information helps predict the most likely sites for electrophilic and nucleophilic attack, rationalizing its reactivity. mdpi.com The dihedral angle between the nitro group and the pyridine ring, a critical factor for its electronic properties, can also be precisely calculated. nih.gov
QSAR/QSPR Modeling: By creating a virtual library of derivatives and calculating their physicochemical parameters, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. nih.gov These models can predict properties like solubility, stability, or even potential biological activity before the compounds are ever synthesized, thereby streamlining the discovery process. nih.govnih.gov
| Computational Method | Predicted Insight for this compound |
|---|---|
| Density Functional Theory (DFT) | Prediction of reaction mechanisms, simulation of IR and NMR spectra, analysis of electronic properties. researchgate.net |
| Molecular Docking | Evaluation of potential binding affinity to biological targets (e.g., proteins, enzymes). |
| QSAR/QSPR | Prediction of physicochemical properties and biological activities for novel derivatives. nih.gov |
| NBO Analysis | Investigation of intramolecular hydrogen bonding and other non-covalent interactions. researchgate.net |
Diversification of Chemical Space through Strategic Derivatization
The true value of this compound lies in its potential as a versatile building block. Strategic derivatization can be used to generate a large library of novel compounds with diverse properties. The multiple functional groups on the scaffold serve as handles for a wide array of chemical transformations.
Systematic derivatization strategies should target:
The Amino Group: The primary amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to form new heterocyclic rings. Two-step derivatization procedures are common for amino acids and could be applied here. nih.gov
The Nitro Group: Beyond reduction, the nitro group can participate in various coupling reactions or be transformed into other functional groups, serving as a versatile synthetic linchpin.
The Pyridine Ring: The ring itself can be further functionalized. For example, after installing a halogen at a vacant position, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce new carbon-carbon or carbon-heteroatom bonds.
This systematic exploration will expand the chemical space accessible from this core structure, paving the way for the discovery of new molecules with tailored functions for a range of scientific and technological applications.
Q & A
Basic: What synthetic methodologies are recommended for introducing the nitro group into 6-Cyclopropyl-pyridin-2-amine?
The nitro group can be introduced via electrophilic aromatic substitution (EAS), but the cyclopropyl substituent may sterically and electronically influence regioselectivity. Controlled nitration (e.g., using HNO₃/H₂SO₄ at low temperatures) is a starting point, but reaction conditions must be optimized to avoid over-nitration or decomposition. Monitoring via TLC or HPLC is critical to track intermediate formation . Computational modeling (e.g., DFT) can predict reactive sites on the pyridine ring, guiding experimental design.
Key Considerations:
- Cyclopropyl groups may deactivate the ring, requiring stronger nitrating agents.
- Steric hindrance could direct nitro group placement to the 3-position.
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the nitro derivative.
Basic: What safety protocols are essential for handling 6-Cyclopropyl-3-nitro-pyridin-2-amine, given its nitro functional group?
The nitro group increases oxidative and explosive risks compared to the parent amine. Key safety measures include:
- Personal Protective Equipment (PPE): Flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection (N95 mask) is advised if dust or aerosols form .
- Storage: Store in airtight containers away from heat, light, and reducing agents. Use secondary containment to prevent leaks .
- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal, adhering to local regulations .
Advanced: How can researchers address contradictory data on the physicochemical properties (e.g., solubility, stability) of this compound?
Contradictions often arise from impurities or varying experimental conditions. A systematic approach includes:
- Purity Validation: Use HPLC-MS or ¹H/¹³C NMR to confirm compound identity and purity .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting points and detects decomposition events.
- Solubility Studies: Measure solubility in multiple solvents (e.g., DMSO, ethanol) under controlled temperatures. Compare results with computational predictions (e.g., COSMO-RS) .
Example Workflow:
Synthesize and purify three independent batches.
Characterize each batch using orthogonal techniques.
Statistically analyze data to identify outliers.
Advanced: What computational tools can predict the reactivity and stability of this compound under catalytic conditions?
- Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- Decomposition Pathways: Molecular dynamics simulations (e.g., ReaxFF) model thermal or oxidative decomposition.
- Catalytic Interactions: Docking studies (AutoDock Vina) assess binding affinities with transition-metal catalysts .
Case Study:
DFT studies on similar nitro-pyridines show nitro group reduction potentials shift by ±0.5 V depending on substituents, guiding catalyst selection for hydrogenation.
Basic: What analytical techniques are most effective for characterizing this compound?
- Structural Confirmation:
- NMR: ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (nitro group carbons at ~140 ppm).
- FT-IR: Nitro group stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
- Purity Assessment:
Advanced: How can researchers evaluate the environmental impact of this compound in the absence of ecotoxicological data?
- Predictive Models: Use EPI Suite or TEST software to estimate biodegradation, bioaccumulation, and toxicity.
- Bioassays: Conduct acute toxicity tests on Daphnia magna or Vibrio fischeri (Microtox®) for LC₅₀/EC₅₀ values.
- Degradation Studies: Monitor photolysis (UV light) and hydrolysis (pH 5–9) to identify breakdown products via LC-MS .
Regulatory Compliance:
- Cross-reference with REACH and EPA guidelines for nitroaromatic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
